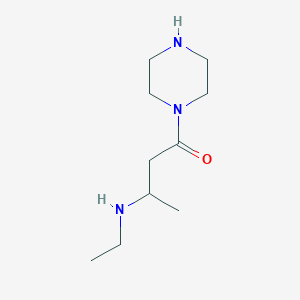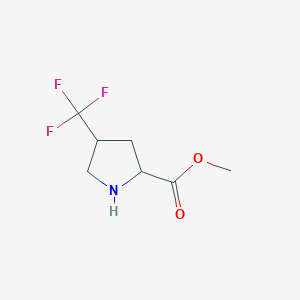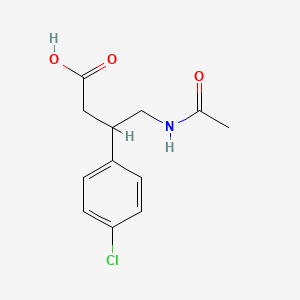![molecular formula C16H25N B13518613 1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine](/img/structure/B13518613.png)
1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines. This compound features a cyclohexane ring substituted with an amine group and a phenyl ring that is further substituted with a 2-methylpropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.
Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Amine Group: The amine group can be introduced via reductive amination, where a ketone or aldehyde reacts with ammonia or an amine in the presence of a reducing agent.
Substitution with 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through a Grignard reaction, where an alkyl halide reacts with magnesium to form a Grignard reagent, which then reacts with a carbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Cyclohexane, 1,4-dimethyl-2-(2-methylpropyl)-: Similar structure with different substitution patterns.
Cyclohexane, 1-methyl-2-propyl-: Another cyclohexane derivative with different alkyl substituents.
(1-Methylpropyl)cyclohexane: A related compound with a different substitution pattern on the cyclohexane ring.
Uniqueness: 1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H25N |
|---|---|
Molecular Weight |
231.38 g/mol |
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]cyclohexan-1-amine |
InChI |
InChI=1S/C16H25N/c1-13(2)12-14-6-8-15(9-7-14)16(17)10-4-3-5-11-16/h6-9,13H,3-5,10-12,17H2,1-2H3 |
InChI Key |
DRWAZYRXAHFATD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13518582.png)




![2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13518621.png)


![4-[4-(Chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B13518634.png)
